molecular formula C9H15N3 B1429800 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1427380-52-6

1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B1429800
CAS No.: 1427380-52-6
M. Wt: 165.24 g/mol
InChI Key: TVPRJYIFYSOIHZ-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H15N3, offered for research and development purposes . It features a pyrazole core—a privileged structure in medicinal chemistry—fused with a pyrrolidine ring . Pyrazole derivatives are recognized as electron-rich nitrogenous heterocycles that play an important role in a diverse spectrum of biological activities . This specific structural motif is of significant interest in the design and synthesis of novel bioactive molecules. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological properties, as documented in scientific literature. These potential activities include antimicrobial, anti-inflammatory, anticancer, and cannabinoid CB1 receptor antagonism, among others . The integration of the pyrrolidine ring may further influence the compound's properties, such as its basicity and conformational flexibility, which can be critical for interaction with biological targets. This product is intended for use as a key intermediate or building block in pharmaceutical research, specifically for the exploration of new therapeutic agents . It is supplied with guaranteed purity and quality for research applications. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,5-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRJYIFYSOIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyaniline (S2) :
    This compound, synthesized via Suzuki coupling, has a methoxyaniline group at the 4-position . The methoxy group is electron-donating, contrasting with the pyrrolidine’s mixed electron-donating/accepting nature. This difference impacts reactivity in cross-coupling reactions and solubility in polar solvents.

  • 1,5-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS: C9H8BrN3): Here, the pyrrolidine substituent is at the 3-position instead of the 4-position .

Functional Group Variations

  • (E)-1,5-Dimethyl-4-[3-(4-nitrobenzyl-oxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one: The 4-position features a nitrobenzyl-oxy benzylideneamino group, introducing strong electron-withdrawing effects . This contrasts with the pyrrolidine’s ability to participate in hydrogen bonding, making the nitro derivative less metabolically stable but more reactive in electrophilic substitutions.
  • 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This boronate ester is a key intermediate for Suzuki-Miyaura cross-coupling .

Ring Saturation and Conformational Flexibility

  • 3,5-Diaryl Substituted-2-Pyrazolines :
    These compounds have a partially saturated pyrazole ring, increasing conformational flexibility compared to the fully aromatic pyrazole core in the target compound . This flexibility may enhance binding to certain biological targets but reduce thermal stability.

Physicochemical and Pharmacological Properties

Compound Purity Key Substituent Metabolic Stability Hydrogen-Bonding Potential
1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole 97% Pyrrolidine (4-position) High (methyl groups curb metabolism) High (N-H donors/acceptors)
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyaniline 95% Methoxyaniline (4-position) Moderate Moderate (methoxy as weak acceptor)
1,5-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole 95% Pyrrolidine (3-position) High Moderate (steric hindrance)
Nitrobenzyl-oxy derivative () N/A Nitrobenzyl-oxy (4-position) Low (electron-withdrawing) Low (limited H-bond donors)

Biological Activity

1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9_9H15_{15}N3_3 and a molecular weight of 165.24 g/mol. This compound is notable for its unique pyrazole ring structure, which is substituted with a pyrrolidinyl group and two methyl groups. Recent studies have highlighted its potential biological activities, making it a subject of interest in pharmacological research.

The compound can be synthesized through various methods, including classical synthesis involving the condensation of hydrazine with diketones to form the pyrazole ring. The mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

PropertyValue
Molecular Formula C9_9H15_{15}N3_3
Molecular Weight 165.24 g/mol
IUPAC Name This compound
InChI Key TVPRJYIFYSOIHZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)C2CCCN2

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-microbial, and potential anti-cancer properties. Below are summarized findings from various studies:

Anti-Microbial Activity

Several studies have explored the anti-microbial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity:

  • A study reported that derivatives containing a piperidine moiety exhibited significant anti-bacterial activity against E. coli and Pseudomonas aeruginosa .

Anti-Cancer Activity

The anticancer potential of pyrazole derivatives has been investigated using various cancer cell lines. For example:

  • In vitro studies demonstrated that certain pyrazole derivatives reduced the viability of A549 human lung adenocarcinoma cells significantly when compared to standard chemotherapeutic agents like cisplatin .
  • Another study indicated that modifications in the pyrazole structure could lead to varying degrees of cytotoxicity against cancer cells, suggesting that specific substitutions are crucial for enhancing anticancer efficacy .

Case Study 1: Synthesis and Testing

Research conducted by Argade et al. synthesized novel pyrazole derivatives and tested them against common bacterial strains. The results indicated that certain compounds exhibited potent activity comparable to standard antibiotics .

Case Study 2: Anticancer Evaluation

In a study evaluating the anticancer properties of various pyrazole derivatives, compounds were tested on A549 cells at concentrations up to 100 µM. The results showed some derivatives achieved over 70% reduction in cell viability, indicating considerable anticancer potential .

Summary of Findings

Biological ActivityObservations
Anti-Microbial Effective against E. coli, S. aureus, etc.
Anti-Cancer Significant cytotoxicity against A549 cells
Mechanism Modulation of enzyme/receptor activity

Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents and Conditions Outcome Yield (%) Notes
1 Formation of 1,5-dimethylpyrazole core Cyclocondensation of hydrazine with 1,3-diketones such as acetylacetone (2,4-pentanedione) 1,5-Dimethylpyrazole 70–90 Established method for 1,5-dimethyl substitution
2 Introduction of pyrrolidin-2-yl substituent at position 4 Reductive amination of 4-formyl-1,5-dimethylpyrazole with pyrrolidine in presence of sodium triacetoxyborohydride or similar reducing agent This compound 60–85 Based on reductive amination protocols in pyrazolo derivatives synthesis

Key Reaction Details

  • Cyclocondensation: The reaction of hydrazine with acetylacetone under acidic or neutral conditions yields 1,5-dimethylpyrazole efficiently.
  • Formylation: Selective formylation at position 4 can be achieved via Vilsmeier-Haack or related formylation reactions to introduce an aldehyde group.
  • Reductive amination: The aldehyde intermediate reacts with pyrrolidine to form an imine, which is then reduced to the pyrrolidin-2-yl substituent using mild reducing agents like sodium triacetoxyborohydride, yielding the target compound.

Research Findings and Optimization

  • Yields and Selectivity: The cyclocondensation step typically achieves high yields (70–90%) with good regioselectivity for 1,5-dimethyl substitution. Reductive amination yields depend on reaction conditions but can reach up to 85% with optimized catalysts and solvents.
  • Catalysts and Solvents: Use of aprotic polar solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) can improve regioselectivity and yield in cyclocondensation and reductive amination steps.
  • Temperature and Time: Ambient to slightly elevated temperatures (25–60 °C) are generally sufficient for these reactions, with reaction times ranging from a few hours to overnight.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range (%) Remarks
Cyclocondensation of hydrazine with 1,3-diketones Hydrazine, acetylacetone Acidic or neutral medium Room temp to 60 °C, 2–12 h 70–90 Forms 1,5-dimethylpyrazole core
Formylation at position 4 1,5-Dimethylpyrazole Vilsmeier-Haack reagent (POCl3/DMF) 0–25 °C, 1–3 h 60–80 Introduces aldehyde for amination
Reductive amination with pyrrolidine 4-Formyl-1,5-dimethylpyrazole, pyrrolidine Sodium triacetoxyborohydride Room temp, 12–24 h 60–85 Introduces pyrrolidin-2-yl substituent

Q & A

Q. Q: What are the foundational synthetic routes for preparing 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole?

A: The synthesis typically involves functionalization of the pyrazole core. A common approach is nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base . Adapting this method, introducing the pyrrolidin-2-yl group may require coupling agents (e.g., EDC/HOBt) or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to achieve regioselective substitution at position 4. Solvent choice (polar aprotic solvents like DMF) and temperature control (0–25°C) are critical to minimize side reactions.

Structural Confirmation via X-ray Crystallography

Q. Q: How can researchers validate the molecular structure of this compound experimentally?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve the crystal structure, confirming substituent positions and bond geometries . For example, a related pyrazole derivative (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) was characterized via SC-XRD, revealing intermolecular hydrogen bonds and π-π stacking . Key parameters include refining anisotropic displacement parameters and validating the structure against residual density maps. High-resolution data (≤ 0.8 Å) and twinning tests (via PLATON) are recommended for accuracy.

Regiochemical Control in Pyrazole Functionalization

Q. Q: How can regioselectivity be ensured when introducing substituents at position 4 of the pyrazole ring?

A: Regioselectivity depends on electronic and steric factors. Electron-donating groups (e.g., methyl at position 1 and 5) direct electrophilic substitution to position 4. For nucleophilic additions, Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) can target position 4 selectively . Computational modeling (DFT) aids in predicting reactivity, as seen in studies on pyrazolo[1,5-a]pyrazinones . Alternative strategies include using directing groups (e.g., boronic esters) or leveraging steric hindrance from bulky substituents .

Advanced Synthetic Optimization

Q. Q: What advanced techniques improve yield and purity in synthesizing this compound?

A:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields via cavitation-enhanced mixing, as demonstrated for pyrazolone derivatives .
  • Microwave irradiation : Accelerates thermal reactions (e.g., cyclocondensation) with precise temperature control.
  • Flow chemistry : Enables continuous production with in-line purification (e.g., scavenger resins).
  • Chiral resolution : If the pyrrolidine moiety introduces stereochemistry, chiral HPLC or enzymatic resolution ensures enantiopurity .

Resolving Data Contradictions in Crystallographic Studies

Q. Q: How should researchers address discrepancies in reported hydrogen-bonding patterns or crystal packing?

A: Use graph-set analysis (as per Etter’s rules) to systematically categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) . For conflicting data, re-evaluate diffraction data with alternative software (Olex2 or Mercury) and validate against theoretical models (Hirshfeld surface analysis). Case studies on pyrazole derivatives show that solvent inclusion or polymorphism (e.g., enantiotropic transitions) often explain discrepancies .

Biological Activity Profiling

Q. Q: What methodologies assess the biological potential of this compound?

A:

  • Enzyme inhibition assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity to targets like kinases or proteases.
  • Molecular docking : Tools like AutoDock Vina predict interactions with active sites (e.g., comparing to pyrrolidinyl-containing inhibitors in ).
  • ADMET profiling : Employ in vitro models (Caco-2 for permeability, microsomal stability tests) to evaluate drug-likeness.

Intermolecular Interaction Analysis

Q. Q: How do hydrogen-bonding networks influence the compound’s solid-state properties?

A: Hydrogen bonds (e.g., N–H···O or C–H···π) dictate crystal packing and stability. For example, graph-set analysis of pyrazole derivatives reveals that bifurcated hydrogen bonds (R²₂(8) motifs) enhance thermal stability . Computational tools (CrystalExplorer) quantify interaction energies, while DSC/TGA experiments correlate these interactions with melting points or decomposition behavior .

Advanced Crystallographic Challenges

Q. Q: How can researchers handle twinning or poor diffraction quality in structural studies?

A: For twinned crystals, use SHELXD/SHELXE to deconvolute overlapping reflections . High-throughput phasing (e.g., via molecular replacement with AlphaFold-predicted models) aids in low-resolution cases. Synchrotron radiation (e.g., at 0.7 Å wavelength) improves data quality for weakly diffracting samples. For dynamic disorder (common in flexible pyrrolidine rings), refine anisotropic displacement parameters and apply SQUEEZE (in PLATON) to model solvent regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 2
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

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